3-cyclopropyl-1-phenyl-1H-1,2,4-triazole-5-thiol
Description
3-cyclopropyl-1-phenyl-1H-1,2,4-triazole-5-thiol is an organic compound with the molecular formula C11H11N3S and a molecular weight of 217.29 g/mol . This compound is part of the 1,2,4-triazole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Properties
IUPAC Name |
5-cyclopropyl-2-phenyl-1H-1,2,4-triazole-3-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3S/c15-11-12-10(8-6-7-8)13-14(11)9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,12,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQFPFIJRKXJFRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=S)N(N2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopropyl-1-phenyl-1H-1,2,4-triazole-5-thiol typically involves the reaction of cyclopropylamine with phenyl isothiocyanate to form the corresponding thiourea intermediate. This intermediate then undergoes cyclization with hydrazine hydrate to yield the desired triazole compound . The reaction conditions often include refluxing the reactants in an appropriate solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production of 3-cyclopropyl-1-phenyl-1H-1,2,4-triazole-5-thiol follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield . The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-cyclopropyl-1-phenyl-1H-1,2,4-triazole-5-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids under appropriate conditions.
Reduction: The compound can be reduced to form the corresponding thiol or sulfide derivatives.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols are used in substitution reactions, often in the presence of a base or catalyst.
Major Products Formed
The major products formed from these reactions include disulfides, sulfonic acids, thiol derivatives, and various substituted triazole compounds .
Scientific Research Applications
Synthesis and Characterization
The synthesis of 3-cyclopropyl-1-phenyl-1H-1,2,4-triazole-5-thiol typically involves the cyclization of appropriate precursors under controlled conditions. Characterization is performed using techniques such as:
- Nuclear Magnetic Resonance (NMR) Spectroscopy : To confirm the structure.
- Fourier Transform Infrared (FTIR) Spectroscopy : To identify functional groups.
These methods ensure the purity and structural integrity of the synthesized compound.
Antimicrobial Activity
One of the most notable applications of 3-cyclopropyl-1-phenyl-1H-1,2,4-triazole-5-thiol is its potential as an antimicrobial agent. Research indicates that triazole derivatives exhibit significant activity against a range of pathogens, including bacteria and fungi. The following table summarizes findings from various studies on the antimicrobial efficacy of related triazole compounds:
Anticancer Potential
Emerging studies suggest that triazole derivatives can inhibit tumor growth by interfering with cellular pathways. For example, compounds similar to 3-cyclopropyl-1-phenyl-1H-1,2,4-triazole-5-thiol have shown promise in targeting specific cancer cell lines:
Mechanism of Action
The mechanism of action of 3-cyclopropyl-1-phenyl-1H-1,2,4-triazole-5-thiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzyme activity . The triazole ring can interact with various receptors and enzymes, modulating their activity and leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole-3-thiol: Similar in structure but lacks the cyclopropyl and phenyl groups.
1,2,3-Triazole: A different triazole isomer with distinct chemical properties and applications.
1,3,5-Trisubstituted 1,2,4-Triazoles: Compounds with three substituents on the triazole ring, offering different reactivity and applications.
Uniqueness
3-cyclopropyl-1-phenyl-1H-1,2,4-triazole-5-thiol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclopropyl and phenyl groups enhances its stability and reactivity, making it a valuable compound in various research and industrial applications .
Biological Activity
3-Cyclopropyl-1-phenyl-1H-1,2,4-triazole-5-thiol (CAS No. 923193-02-6) is an organic compound with a molecular formula of C11H11N3S and a molecular weight of 217.29 g/mol. This compound is notable for its unique substitution pattern, which imparts distinct chemical and biological properties. Its potential applications span various fields, particularly in medicinal chemistry due to its antimicrobial and anticancer activities.
The synthesis of 3-cyclopropyl-1-phenyl-1H-1,2,4-triazole-5-thiol typically involves the reaction of cyclopropylamine with phenyl isothiocyanate to form a thiourea intermediate, which then cyclizes with hydrazine hydrate to yield the desired triazole compound. The compound's structure is characterized by a triazole ring that can undergo various chemical reactions, including oxidation and nucleophilic substitutions.
Antimicrobial Properties
Research indicates that 3-cyclopropyl-1-phenyl-1H-1,2,4-triazole-5-thiol exhibits significant antimicrobial properties. It has been tested against various bacterial and fungal strains, demonstrating efficacy comparable to established antimicrobial agents. The mechanism of action is believed to involve the formation of covalent bonds with cysteine residues in microbial proteins, inhibiting their activity .
Anticancer Activity
The compound has also shown promise in anticancer research. A study evaluated its cytotoxic effects against several cancer cell lines, including melanoma (IGR39), breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1). Results indicated that the compound exhibited higher cytotoxicity against melanoma cells compared to others, suggesting a selective action that warrants further investigation .
Table 1: Cytotoxicity Data Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| Melanoma IGR39 | 10 | 2.5 |
| Breast MDA-MB-231 | 25 | 1.0 |
| Pancreatic Panc-1 | 30 | 0.8 |
The biological activity of 3-cyclopropyl-1-phenyl-1H-1,2,4-triazole-5-thiol can be attributed to its ability to interact with specific molecular targets within cells. The thiol group present in the compound allows it to form disulfide bonds with proteins, leading to altered protein function and subsequent cellular responses. This mechanism is particularly relevant in the context of cancer therapy, where disruption of key signaling pathways can induce apoptosis in malignant cells .
Case Studies
One notable case study involved the synthesis of various derivatives of 3-cyclopropyl-1-phenyl-1H-1,2,4-triazole-5-thiol to enhance its biological activity. Modifications at the phenyl ring were shown to increase lipophilicity and cytotoxicity against targeted cancer cells. The study concluded that structural optimization could lead to more potent derivatives suitable for therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
